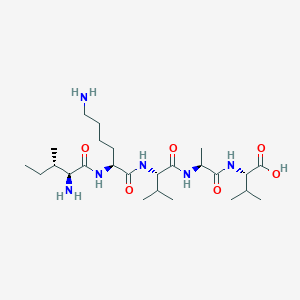

H-Ile-Lys-Val-Ala-Val-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O6/c1-8-15(6)18(27)23(34)29-17(11-9-10-12-26)22(33)30-19(13(2)3)24(35)28-16(7)21(32)31-20(14(4)5)25(36)37/h13-20H,8-12,26-27H2,1-7H3,(H,28,35)(H,29,34)(H,30,33)(H,31,32)(H,36,37)/t15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQUSYWGKLRJRA-RABCQHRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927101 | |

| Record name | N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131167-89-0 | |

| Record name | Isoleucyl-lysyl-valyl-alanyl-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131167890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The H-Ile-Lys-Val-Ala-Val-OH (IKVAV) Peptide: A Technical Guide to its Discovery, Bioactivity, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide H-Ile-Lys-Val-Ala-Val-OH, commonly known as IKVAV, is a biologically active motif derived from the α1 chain of laminin (B1169045), a major protein component of the basement membrane. Since its discovery, the IKVAV peptide has garnered significant interest within the scientific community for its profound effects on cellular behavior, particularly in the context of neuroscience and regenerative medicine. This technical guide provides an in-depth overview of the discovery and history of the IKVAV peptide, a compilation of its quantitative bioactivity, detailed protocols for key experimental assays, and visualizations of its primary signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in the therapeutic potential of this influential peptide.

Discovery and History

The discovery of the IKVAV peptide was a pivotal moment in understanding the molecular basis of cell interactions with the extracellular matrix (ECM). In 1989, a seminal study published in the Journal of Biological Chemistry by Tashiro et al. identified the IKVAV sequence as the principal active site within the laminin A chain responsible for promoting cell adhesion and neurite outgrowth.[1][2][3][4] This research emerged from a systematic investigation to pinpoint the specific domains of the large laminin glycoprotein (B1211001) that governed its diverse biological activities.

The researchers synthesized a series of peptides corresponding to different regions of the laminin A chain and tested their ability to mimic the functions of the intact protein.[1][2] A 19-mer peptide, designated PA22-2, demonstrated significant activity in promoting cell attachment, spreading, migration, and the extension of neurites from neuronal cells.[1][2] Through further fragmentation and analysis of this 19-mer, the core active sequence was narrowed down to the pentapeptide Ile-Lys-Val-Ala-Val (IKVAV).[1][2] This discovery was significant as it provided a minimalistic and synthetically accessible tool to probe and manipulate cellular processes previously attributed to the complex laminin protein. Subsequent research has expanded on these initial findings, exploring the role of IKVAV in angiogenesis, tumor growth, and the modulation of various cell types, including stem cells and immune cells.[3][5][6]

Quantitative Bioactivity Data

Table 1: Dose-Response Data for IKVAV Peptide in Cell-Based Assays

| Biological Effect | Cell Type | Effective Concentration Range | Notes |

| Promotion of Cell Adhesion | PC12 cells | 0.58 - 15.6 µg/cm² | The effect is dosage-dependent within this range.[7] |

| SW1222 cells | 8 mM | Used in a hydrogel formulation.[8] | |

| Induction of Neurite Outgrowth | PC12 cells | Not explicitly quantified with an EC50 value, but activity is dose-dependent.[9] | The context of the peptide (e.g., in a self-assembling scaffold) influences activity.[9] |

| Embryonic Cortical Neurons | Optimal on 2 kPa stiffness gels with IKVAV. | Synergizes with polylysine (B1216035) to promote differentiation. | |

| Adult Neural Stem Cells | Optimal on 20 kPa stiffness gels with IKVAV. | Promotes neurogenesis via expansion of neurogenic clones. | |

| Proliferation of Bone Marrow Mesenchymal Stem Cells (BMMSCs) | BMMSCs | 0.004 - 2.5 mM | Proliferation is both dose- and time-dependent.[1] |

| Modulation of Macrophage Phenotype | Raw 264.7 macrophages | 3 - 10 mM | Reduces M1 and increases M2 markers.[5][10] |

| Cytotoxicity (IC50) | Human Mesenchymal Stem Cells (hMSCs) | > 500 µM | Indicates good biocompatibility at high concentrations.[11] |

Table 2: Integrin Receptor Binding Affinity for IKVAV Peptide

| Integrin Receptor | Cell Type | Binding Affinity (Kd) | Notes |

| α3β1 and α6β1 | Human Salivary Gland Adenoid Carcinoma Cells | Not explicitly quantified with a Kd value, but binding is demonstrated. | Interaction is implicated in MMP2 production. |

| α2β1 | Macrophages | Not explicitly quantified with a Kd value, but interaction is shown to modulate phenotype.[5] | Blocking α2β1 reduces M1 activation.[5] |

Note: The quantitative data presented is compiled from various sources and experimental conditions may differ. Researchers should refer to the primary literature for detailed experimental context.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the bioactivity of the IKVAV peptide.

Cell Adhesion Assay

This protocol is a synthesized method based on principles described in the literature.[7][8]

Objective: To quantify the attachment of cells to a substrate coated with the IKVAV peptide.

Materials:

-

96-well tissue culture plates (e.g., Corning Costar)

-

This compound peptide (synthetic, >95% purity)

-

Phosphate-buffered saline (PBS), sterile

-

Bovine serum albumin (BSA)

-

Cell type of interest (e.g., PC12, neuronal stem cells)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Trypsin-EDTA solution

-

Calcein-AM or other suitable viability stain

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Plate Coating: a. Prepare a stock solution of IKVAV peptide in sterile PBS or water. b. Dilute the IKVAV stock solution to desired concentrations (e.g., 1, 10, 50, 100 µg/mL) in PBS. c. Add 100 µL of each peptide solution to the wells of a 96-well plate. d. As a negative control, add 100 µL of PBS with 1% BSA. As a positive control, use a known cell adhesion-promoting protein like fibronectin or laminin. e. Incubate the plate overnight at 4°C or for 2 hours at 37°C to allow the peptide to adsorb to the plastic.

-

Blocking: a. Aspirate the peptide solutions from the wells. b. Wash the wells three times with 200 µL of sterile PBS. c. Add 200 µL of 1% BSA in PBS to each well to block non-specific cell binding. d. Incubate for 1 hour at 37°C.

-

Cell Seeding: a. Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium. b. Count the cells and adjust the concentration to 1 x 10^5 cells/mL. c. Aspirate the blocking solution from the wells and wash once with PBS. d. Add 100 µL of the cell suspension to each well. e. Incubate for 1-2 hours at 37°C in a humidified incubator.

-

Washing and Quantification: a. After incubation, gently wash the wells three times with PBS to remove non-adherent cells. b. Add 100 µL of serum-free medium containing a viability stain (e.g., Calcein-AM) to each well. c. Incubate for 30 minutes at 37°C. d. Quantify the number of adherent cells by measuring the fluorescence intensity using a plate reader or by counting the cells under a fluorescence microscope.

Neurite Outgrowth Assay

This protocol is a synthesized method based on principles described in the literature.[4][9][12][13]

Objective: To assess the ability of the IKVAV peptide to promote the extension of neurites from neuronal cells.

Materials:

-

24-well tissue culture plates with glass coverslips

-

Poly-L-lysine

-

This compound peptide

-

Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

-

Neuronal differentiation medium (e.g., DMEM/F12 with N2 supplement, reduced serum)

-

Nerve Growth Factor (NGF) as a positive control

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope and image analysis software (e.g., ImageJ)

Procedure:

-

Coverslip Preparation: a. Place sterile glass coverslips in the wells of a 24-well plate. b. Coat the coverslips with poly-L-lysine (10 µg/mL in sterile water) for 1 hour at 37°C. c. Aspirate the poly-L-lysine and wash three times with sterile water. d. Coat the coverslips with the IKVAV peptide solution (e.g., 50 µg/mL in PBS) overnight at 4°C.

-

Cell Seeding and Treatment: a. Seed the neuronal cells onto the coated coverslips at a low density to allow for clear visualization of individual neurites. b. Culture the cells in neuronal differentiation medium. c. For soluble IKVAV treatment, add the peptide to the culture medium at various concentrations.

-

Incubation and Fixation: a. Incubate the cells for 24-72 hours to allow for neurite extension. b. After the incubation period, gently aspirate the medium and fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Immunostaining: a. Wash the fixed cells three times with PBS. b. Permeabilize the cells with permeabilization buffer for 10 minutes. c. Wash three times with PBS. d. Block non-specific antibody binding with blocking buffer for 1 hour. e. Incubate with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking buffer overnight at 4°C. f. Wash three times with PBS. g. Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light. h. Wash three times with PBS.

-

Imaging and Analysis: a. Mount the coverslips onto glass slides. b. Acquire images using a fluorescence microscope. c. Use image analysis software to measure the length of the longest neurite per cell and the percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter).

Western Blot for ERK and Akt Phosphorylation

This protocol is a synthesized method based on principles described in the literature.[1][6][14][15][16][17][18]

Objective: To determine if the IKVAV peptide activates the MAPK/ERK and PI3K/Akt signaling pathways by detecting the phosphorylation of ERK and Akt proteins.

Materials:

-

Cell culture dishes

-

Cell type of interest (e.g., BMMSCs)

-

This compound peptide

-

Serum-free medium

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: a. Plate the cells and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours. c. Treat the cells with the IKVAV peptide at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes). d. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. e. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blot: a. Normalize the protein concentrations of all samples. b. Denature the protein samples by boiling in Laemmli buffer. c. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size. d. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

-

Detection and Analysis: a. Apply the ECL substrate to the membrane. b. Detect the chemiluminescent signal using an imaging system. c. Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading. d. Quantify the band intensities to determine the relative increase in protein phosphorylation.

Mandatory Visualizations

IKVAV Signaling Pathway

Caption: IKVAV peptide signaling pathway.

Experimental Workflow for Neurite Outgrowth Assay

Caption: Workflow for a typical neurite outgrowth assay.

Conclusion

The discovery of the this compound peptide has provided a powerful tool for dissecting the complex interactions between cells and their environment. Its ability to promote cell adhesion, neurite outgrowth, and cell proliferation through well-defined signaling pathways has established it as a valuable molecule in both basic research and for the development of novel therapeutic strategies. This technical guide has provided a comprehensive overview of the IKVAV peptide, from its historical discovery to practical experimental protocols. It is our hope that this resource will facilitate further research into the multifaceted roles of this important bioactive peptide and accelerate its translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Self-assembled IKVAV peptide nanofibers promote adherence of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neural differentiation directed by self-assembling peptide scaffolds presenting laminin-derived epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effect of Laminin Derived Peptides IKVAV and LRE Tethered to Hyaluronic Acid on hiPSC Derived Neural Stem Cell Morphology, Attachment and Neurite Extension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. bio-rad.com [bio-rad.com]

- 16. docs.abcam.com [docs.abcam.com]

- 17. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 18. protocols.io [protocols.io]

The IKVAV Peptide: A Technical Guide to Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The IKVAV (isoleucyl-lysyl-valyl-alanyl-valine) peptide is a biologically active pentapeptide sequence derived from the α1 chain of laminin-111, a major glycoprotein (B1211001) component of the basement membrane.[1][2][3] First identified as a critical site for cell interaction, IKVAV has been extensively studied for its potent effects on various cellular processes.[1][2] It plays a significant role in promoting neurite outgrowth, cell attachment, migration, and angiogenesis.[1][4][5] Furthermore, the IKVAV sequence has been implicated in tumor growth and metastasis, making it a sequence of high interest in cancer research and regenerative medicine.[6][7] This technical guide provides a comprehensive overview of the IKVAV peptide, detailing its sequence, structural characteristics, biological functions, and the signaling pathways it modulates. It includes a compilation of quantitative data from key studies, detailed experimental protocols, and visual representations of its mechanism of action to serve as a resource for researchers in the field.

IKVAV Peptide: Sequence and Physicochemical Properties

The IKVAV peptide is a pentapeptide with the sequence H-Ile-Lys-Val-Ala-Val-OH.[4][8] It is derived from the long arm of the laminin (B1169045) α1 chain and represents one of the principal active sites of the parent protein responsible for regulating cellular behavior.[1][4]

| Property | Value | Reference |

| Full Sequence | Isoleucyl-lysyl-valyl-alanyl-valine | [1] |

| One-Letter Code | IKVAV | [1] |

| Molecular Formula | C25H49N5O6 | [8] |

| Average Molecular Weight | 515.69 g/mol | [8] |

| Origin | Laminin α1 Chain | [1][4] |

| CAS Number | 131167-89-0 | [8] |

Structural Characteristics

A definitive three-dimensional structure of the isolated IKVAV peptide resolved by methods such as X-ray crystallography or NMR spectroscopy is not currently available in the Protein Data Bank (PDB). However, structural studies using circular dichroism (CD) spectroscopy have provided insights into its conformation.

2.1 Circular Dichroism Spectroscopy

CD spectroscopy of synthetic peptides containing the IKVAV sequence has revealed that the peptide predominantly adopts a β-sheet conformation in aqueous solutions.[1][9] Studies on both all-L and all-D enantiomers of a 12-amino acid peptide containing the IKVAV sequence showed mirror-image conformations with mainly β-sheet structure, which was correlated with their biological activity.[1] More recent studies on aromatic-capped IKVAV peptide amphiphiles also confirmed the presence of β-sheet structures, which were essential for their self-assembly into nanofibers and subsequent biological function.[9]

Biological Functions and Mechanism of Action

The IKVAV peptide exerts pleiotropic effects on various cell types, primarily through its interaction with cell surface receptors, particularly integrins. The β1 integrin subunit is a key mediator of IKVAV signaling.[10] Upon binding, IKVAV activates downstream signaling cascades, including the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK1/2) and the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt) pathways.[11][12][13]

Key Biological Functions:

-

Neurite Outgrowth: IKVAV is a potent promoter of neurite extension from neuronal cells, a critical process in neural development and regeneration.[1][14][15] This activity is mediated by its interaction with receptors on the neuronal cell surface, such as the β-amyloid precursor protein (APP).[16]

-

Cell Adhesion and Migration: The peptide facilitates the attachment and migration of various cell types, including neuronal, endothelial, and tumor cells.[1][17]

-

Angiogenesis: IKVAV promotes the formation of new blood vessels, a process known as angiogenesis.[5][18][19] This has implications for both tissue engineering and cancer biology.

-

Tumor Metastasis: The peptide has been shown to increase tumor growth, angiogenesis, and the activity of proteases like collagenase IV, thereby promoting tumor invasion and metastasis.[6][7][17]

-

Macrophage Modulation: Recent evidence suggests that IKVAV can modulate macrophage phenotype, reducing pro-inflammatory (M1) markers and increasing pro-healing (M2) markers, indicating a potential role in regulating inflammation.[11][12][20]

Signaling Pathway

The binding of the IKVAV peptide to β1-containing integrin receptors on the cell surface initiates a signaling cascade that influences cell behavior. This process involves the activation of key intracellular protein kinases, ERK1/2 and Akt, which in turn regulate transcription factors that control gene expression related to cell proliferation, survival, and differentiation.

Quantitative Data from Key Experiments

The following tables summarize quantitative data from studies investigating the effects of the IKVAV peptide on cell migration and adhesion.

Table 4.1: IKVAV-Induced Cell Migration

| Cell Type | Assay | IKVAV Concentration | Result | Fold Change vs. Control | Reference |

| Rat Glioma (C6) | Spheroid Migration | Not Specified | Increased Migration Area | 1.45 | [14] |

| Human Neurospheres | Hydrogel Migration | 10 µM | Increased Migration Rate | ~2.0 (at day 21) | [18] |

| Schwann Cells | Proliferation (Doubling Time) | Not Specified | 49 ± 3 h (vs 56 ± 5 h for control) | N/A | [8] |

Table 4.2: IKVAV-Mediated Cell Adhesion

| Cell Type | Substrate | Measurement | Result vs. Control | Reference |

| Human Dermal Fibroblasts (HDF) | IKVAV-Dendrimer on Collagen | LDH Assay | Increased Adhesion | [6] |

| Rat Schwann Cells (RSC) | IKVAV-Dendrimer on Collagen | Cell Count | Increased Adhesion | [6] |

| Human Adenoid Cystic Carcinoma (CAC2) | IKVAV-coated wells | Crystal Violet Staining | Significantly Increased Adhesion | [20] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the IKVAV peptide.

Protocol: Neurite Outgrowth Assay

This protocol is adapted from standard neurite outgrowth assays and is tailored for assessing the effect of IKVAV.[5][10][21]

Objective: To quantify the effect of the IKVAV peptide on the extension of neurites from a neuronal cell line (e.g., PC12 or iPSC-derived neurons).

Materials:

-

Neuronal cell line (e.g., PC12 cells)

-

Cell culture medium (e.g., DMEM with serum)

-

IKVAV peptide solution (sterile, various concentrations)

-

Control peptide (scrambled sequence)

-

24-well or 96-well tissue culture plates

-

Coating solution (e.g., Laminin or Poly-D-Lysine)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Staining reagents (e.g., hematoxylin (B73222) and eosin (B541160), or immunofluorescence antibodies like anti-β-III-tubulin)

-

Microscope with imaging software

Procedure:

-

Plate Coating: Coat wells of the culture plate with Laminin (10 µg/mL) or another suitable substrate and incubate for 2 hours at 37°C. Alternatively, dry various concentrations of the IKVAV peptide or control peptide onto the plastic surface of the wells.

-

Cell Seeding: Seed neuronal cells at a density of 1 x 10^4 cells per well.

-

Treatment: For coated plates, add culture medium containing the desired concentrations of IKVAV or control peptide.

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Fixation and Staining: After incubation, gently wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then stain with hematoxylin and eosin or for immunofluorescence.

-

Imaging and Analysis: Capture images of multiple fields per well. Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than two cell-body diameters, or by using automated image analysis software to measure total neurite length per neuron.

Protocol: Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay

This protocol provides a method for assessing the pro-angiogenic activity of the IKVAV peptide in vivo, adapted from standard CAM assay procedures.[4][7][15][19]

Objective: To evaluate the ability of the IKVAV peptide to induce the formation of new blood vessels on the chick chorioallantoic membrane.

Materials:

-

Fertilized chicken eggs

-

Humidified incubator (37°C)

-

Sterile saline solution

-

IKVAV peptide solution (sterile, various concentrations)

-

Control peptide (scrambled sequence)

-

Carrier for peptide (e.g., sterile gelatin sponge or alginate beads)

-

Stereomicroscope

-

Tools for creating a window in the eggshell

Procedure:

-

Egg Incubation: Incubate fertilized eggs for 3 days at 37°C.

-

Windowing: On day 3, create a small window in the eggshell to expose the CAM.

-

Sample Application: On day 8-10, place a sterile gelatin sponge or alginate bead saturated with the IKVAV peptide solution (or control) onto the CAM, away from large, pre-existing vessels.

-

Re-incubation: Seal the window with tape and re-incubate the eggs.

-

Analysis: After 72 hours (on day 11-13), open the window and examine the CAM under a stereomicroscope.

-

Quantification: Count the number of new blood vessel branches growing towards and into the carrier. Images can be captured for more detailed analysis of vessel density and area.

Protocol: Western Blot for ERK and Akt Phosphorylation

This protocol, adapted from standard Western blotting procedures, is for detecting the activation of ERK and Akt signaling pathways in response to IKVAV stimulation.[16][22][23][24][25]

Objective: To measure the levels of phosphorylated ERK1/2 and Akt in cell lysates following treatment with the IKVAV peptide.

Materials:

-

Cell line of interest (e.g., bone marrow mesenchymal stem cells)

-

Cell culture reagents

-

IKVAV peptide solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for blot detection

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-12 hours to reduce basal phosphorylation levels. Treat cells with various concentrations of IKVAV peptide for specific time points (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein (e.g., anti-total-ERK1/2).

-

Densitometry: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Conclusion

The IKVAV peptide is a powerful bioactive sequence with significant implications for neuroscience, cancer biology, and regenerative medicine. Its ability to promote neurite outgrowth, angiogenesis, and cell migration through well-defined signaling pathways makes it a valuable tool for researchers and a potential candidate for therapeutic development. The experimental protocols and quantitative data provided in this guide offer a foundation for further investigation into the multifaceted roles of this important laminin-derived peptide. Future research focusing on the precise structural interactions of IKVAV with its receptors and the development of more targeted agonists or antagonists will be crucial for translating its biological activities into clinical applications.

References

- 1. Synthesis, Self-Assembly, and Cell Responses of Aromatic IKVAV Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Collagen Film Activation with Nanoscale IKVAV-Capped Dendrimers for Selective Neural Cell Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angiogenesis assays using chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neurite Outgrowth Assays [sigmaaldrich.com]

- 11. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Investigation of Cancer Cell Migration and Proliferation on Synthetic Extracellular Matrix Peptide Hydrogels [frontiersin.org]

- 15. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Angiogenesis Assays Using Chick Chorioallantoic Membrane | Springer Nature Experiments [experiments.springernature.com]

- 20. SIKVAV, a Laminin α1-Derived Peptide, Interacts with Integrins and Increases Protease Activity of a Human Salivary Gland Adenoid Cystic Carcinoma Cell Line through the ERK 1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cytivalifesciences.com [cytivalifesciences.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 25. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]

H-Ile-Lys-Val-Ala-Val-OH (IKVAV) in the Extracellular Matrix: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide H-Ile-Lys-Val-Ala-Val-OH (IKVAV) is a biologically active motif derived from the α1 chain of laminin (B1169045), a major glycoprotein (B1211001) component of the basement membrane in the extracellular matrix (ECM).[1] Since its identification, the IKVAV sequence has garnered significant interest within the scientific community for its potent effects on various cellular behaviors. It is a key player in mediating cell-matrix interactions and has been shown to influence cell adhesion, migration, differentiation, and proliferation.[2] This technical guide provides an in-depth overview of the core functions of IKVAV in the extracellular matrix, focusing on its interactions with cellular receptors, the signaling pathways it triggers, and its implications in physiological and pathological processes such as neurite outgrowth, angiogenesis, and cancer progression. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid researchers in their exploration of this influential peptide.

I. Core Biological Activities of IKVAV in the Extracellular Matrix

The IKVAV peptide sequence is a crucial mediator of laminin's biological functions, influencing a wide array of cellular responses. Its primary activities are centered around its ability to mimic the effects of the native laminin protein by providing specific binding sites for cell surface receptors.

Promotion of Neurite Outgrowth

One of the most well-documented roles of the IKVAV peptide is its potent ability to promote neurite outgrowth.[1] This activity is critical for neuronal development, regeneration after injury, and is a key focus in the field of neural tissue engineering. The IKVAV sequence provides a substrate for neuronal cells to attach and extend neurites, mimicking the supportive environment of the native ECM.

Modulation of Cell Adhesion and Migration

IKVAV plays a significant role in mediating the attachment and migration of various cell types. By providing a binding site for cell surface receptors, the peptide facilitates the initial adhesion of cells to the ECM. This interaction is crucial for subsequent cellular processes, including spreading and migration, which are fundamental to tissue development, wound healing, and unfortunately, cancer metastasis.[3]

Induction of Angiogenesis

The formation of new blood vessels, or angiogenesis, is another critical biological process influenced by the IKVAV peptide.[4] Endothelial cells, the primary cells involved in angiogenesis, respond to IKVAV by increasing their proliferation, migration, and organization into tube-like structures, which are the foundational steps of vessel formation.[5] This pro-angiogenic activity has implications for both physiological processes, such as wound healing, and pathological conditions, like tumor growth.

Role in Cancer Progression

The influence of IKVAV on cell adhesion, migration, and angiogenesis makes it a significant factor in cancer progression.[3] Tumor cells can exploit the IKVAV-mediated signaling pathways to enhance their metastatic potential. The peptide can promote the adhesion of cancer cells to the ECM, facilitate their migration to distant sites, and stimulate the formation of new blood vessels to supply the growing tumor.[3][6]

II. Quantitative Data on IKVAV Bioactivity

The following tables summarize quantitative data from various studies, highlighting the dose-dependent effects of the IKVAV peptide on different cellular responses.

Table 1: Effect of IKVAV on Neurite Outgrowth

| Cell Type | IKVAV Concentration/Density | Observed Effect | Reference |

| Human Mesenchymal Stem Cells (hMSCs) | 1000 µM | Significant increase in neurite outgrowth length after 7 days of culture. | [7] |

| PC12 Cells | 0.58 µg/cm² to 15.6 µg/cm² | Significant increase in the rate of cell adherence, which is a prerequisite for neurite outgrowth. | [8] |

Table 2: Effect of IKVAV on Cell Adhesion and Migration

| Cell Type | IKVAV Concentration | Observed Effect | Reference |

| Rat C6 Glioma Cells | 0.99 ± 0.02 mM (in hydrogel) | Stimulated cell migration. | [6] |

| PC12 Cells | 0.58 - 15.6 µg/cm² | Promoted rapid and stable adherence. | [8] |

| Human Breast Cancer Cells (MCF-7) | Radiolabeled [¹³¹I]I-YIKVAV | ~15-18% binding to cells over 24 hours. | [9] |

| Human Breast Cancer Cells (MDA-MB-231) | Radiolabeled [¹³¹I]I-YIKVAV | ~5-7% binding to cells over 24 hours. | [9] |

Table 3: Effect of IKVAV on Angiogenesis

| Cell/System | IKVAV Concentration | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.5 mM | Increased microtissue diameter. | [10] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 mM | Showed the highest increase in microtissue diameter and viability. | [10] |

| Chick Chorioallantoic Membrane (CAM) Assay | 2 µg (of EREI2CBD, an IKVAV-containing fusion protein) | Increased number and area of vascular branches. | [4] |

Table 4: Effect of IKVAV on Cancer Cell Proliferation and Migration

| Cell Type | IKVAV Concentration | Observed Effect | Reference |

| Rat C6 Glioma Cells | 0.99 ± 0.02 mM (in hydrogel) | Increased cell migration. | [6] |

| Human Glioblastoma (HROG36) and Human Melanoma (A375) | 0.99 ± 0.02 mM (in hydrogel) | No significant stimulation of migration. | [6] |

| Human Breast Cancer Cells (MCF-7) | Radiolabeled [¹³¹I]I-YIKVAV | Tumor-to-muscle ratio of 4.6 at 120 min in xenografted mice. | [9] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of the IKVAV peptide.

Cell Adhesion Assay

This protocol is adapted from studies investigating the attachment of cells to IKVAV-coated surfaces.[8][11]

-

Coating of Culture Wells:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile phosphate-buffered saline (PBS) or deionized water).

-

Aseptically coat the wells of a 96-well tissue culture plate with the IKVAV solution at desired concentrations (e.g., ranging from 0.1 to 20 µ g/well ).

-

As a negative control, coat wells with a scrambled IKVAV peptide sequence or BSA (Bovine Serum Albumin).

-

As a positive control, coat wells with a known cell adhesion-promoting protein like fibronectin or laminin.

-

Incubate the plate overnight at 4°C in a humidified chamber to allow for peptide adsorption.

-

The following day, aspirate the coating solution and wash the wells three times with sterile PBS to remove any unbound peptide.

-

Block non-specific binding sites by incubating the wells with a 1% BSA solution in PBS for 1 hour at 37°C.

-

Wash the wells again three times with sterile PBS.

-

-

Cell Seeding:

-

Harvest cells of interest (e.g., neuronal cells, endothelial cells, or cancer cells) using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

-

Resuspend the cells in a serum-free medium to a final concentration of 1 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each well of the coated 96-well plate.

-

-

Incubation and Quantification:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 1-3 hours).

-

After incubation, gently wash the wells twice with PBS to remove non-adherent cells.

-

Quantify the number of adherent cells. This can be done by:

-

Staining: Fix the cells with 4% paraformaldehyde, stain with crystal violet, and then solubilize the dye to measure absorbance at a specific wavelength.

-

Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) before seeding and measure the fluorescence intensity after washing.

-

-

In Vitro Angiogenesis (Tube Formation) Assay

This protocol is a standard method to assess the pro-angiogenic potential of IKVAV.[12]

-

Preparation of ECM Gel:

-

Thaw a commercial extracellular matrix gel preparation (e.g., Matrigel® or a similar product) on ice at 4°C overnight.

-

Using pre-chilled pipette tips, add 50 µL of the ECM gel to each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest endothelial cells (e.g., HUVECs) and resuspend them in a basal medium containing a low percentage of serum.

-

Prepare a cell suspension at a density of 2 x 10^5 cells/mL.

-

In separate tubes, prepare treatment solutions by diluting the IKVAV peptide in the cell culture medium to the desired final concentrations (e.g., 0.5 mM, 1 mM).[10] Include a vehicle control (medium only).

-

Mix the cell suspension with the treatment solutions.

-

Carefully add 100 µL of the cell/treatment suspension to each well containing the solidified ECM gel.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Monitor the formation of tube-like structures using an inverted microscope at regular intervals.

-

Capture images of the tube networks.

-

Quantify the extent of tube formation using image analysis software. Parameters to measure include:

-

Total tube length

-

Number of junctions

-

Number of branches

-

-

Western Blot Analysis for Signaling Pathway Activation

This protocol outlines the steps to detect the phosphorylation of key signaling proteins like ERK1/2 and Akt in response to IKVAV stimulation.[13][14][15]

-

Cell Culture and Treatment:

-

Culture the cells of interest to about 80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Treat the cells with the IKVAV peptide at the desired concentration and for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include an untreated control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein samples to the same concentration and add Laemmli sample buffer.

-

Boil the samples for 5 minutes at 95°C.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK1/2, anti-phospho-Akt) overnight at 4°C.

-

Also, probe separate blots with antibodies against the total forms of the proteins (total-ERK1/2, total-Akt) to serve as loading controls.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Cell Migration (Transwell) Assay

This protocol describes a common method to assess the effect of IKVAV on cell migration.[16][17]

-

Preparation of Transwell Inserts:

-

Use Transwell inserts with a pore size appropriate for the cell type being studied (e.g., 8 µm).

-

The underside of the insert membrane can be coated with an ECM protein like collagen to facilitate cell migration.

-

-

Assay Setup:

-

In the lower chamber of a 24-well plate, add a chemoattractant solution. This can be a medium containing a higher serum concentration or the IKVAV peptide at a specific concentration.

-

In the upper chamber (the Transwell insert), seed the cells of interest in a serum-free or low-serum medium.

-

Include a control well where the lower chamber contains the same medium as the upper chamber (no chemoattractant gradient).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a duration that allows for cell migration but not proliferation (e.g., 6-24 hours, depending on the cell type).

-

-

Quantification of Migrated Cells:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix the cells that have migrated to the lower surface of the membrane with 4% paraformaldehyde.

-

Stain the migrated cells with a dye such as crystal violet or DAPI.

-

Elute the crystal violet and measure the absorbance, or count the number of DAPI-stained nuclei in several microscopic fields.

-

IV. Signaling Pathways and Molecular Interactions

The biological effects of the IKVAV peptide are mediated through its interaction with specific cell surface receptors, primarily integrins. This binding initiates a cascade of intracellular signaling events that ultimately regulate cellular behavior.

IKVAV-Integrin Binding

The IKVAV sequence on the laminin α1 chain serves as a binding site for several integrin heterodimers.[18] Integrins are transmembrane receptors that link the extracellular matrix to the intracellular cytoskeleton and play a crucial role in cell signaling. While the complete repertoire of IKVAV-binding integrins is still under investigation, studies have implicated β1-containing integrins, such as α3β1, α4β1, and α6β1, in mediating cellular responses to IKVAV.[18]

Downstream Signaling Cascades: MAPK/ERK and PI3K/Akt Pathways

Upon binding of IKVAV to integrins, a signaling cascade is initiated that involves the activation of two major intracellular pathways: the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) pathway.[13][19]

-

MAPK/ERK Pathway: Activation of this pathway is a central event in the cellular response to growth factors and ECM cues. It is known to regulate cell proliferation, differentiation, and survival.

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation. Activation of Akt can inhibit apoptosis and promote cell cycle progression.

The activation of both the MAPK/ERK and PI3K/Akt pathways by IKVAV provides a molecular basis for its observed effects on cell proliferation, survival, and migration.[13]

V. Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, provide visual representations of the key signaling pathways and experimental workflows discussed in this guide.

Caption: IKVAV-induced intracellular signaling cascade.

Caption: Experimental workflow for Western Blot analysis.

Caption: Experimental workflow for in vitro tube formation assay.

VI. Conclusion and Future Directions

The this compound peptide is a powerful tool for researchers studying the complex interplay between cells and the extracellular matrix. Its well-defined biological activities, coupled with its synthetic accessibility, make it an invaluable model for dissecting the molecular mechanisms underlying cell adhesion, migration, and differentiation. For drug development professionals, IKVAV and its derivatives hold promise for applications in regenerative medicine, particularly in promoting nerve regeneration and therapeutic angiogenesis. However, its role in promoting cancer progression necessitates a cautious and targeted approach in therapeutic design.

Future research should continue to elucidate the full spectrum of IKVAV-binding receptors and the context-dependent signaling outcomes in different cell types. A deeper understanding of the structural requirements for IKVAV-integrin interactions could lead to the design of more potent and specific agonists or antagonists. Furthermore, the development of sophisticated biomaterials that present the IKVAV motif in a controlled manner will be crucial for advancing its therapeutic potential in tissue engineering and regenerative medicine. This technical guide serves as a foundational resource to support these ongoing and future investigations into the multifaceted role of the IKVAV peptide in the extracellular matrix.

References

- 1. researchgate.net [researchgate.net]

- 2. A synthetic peptide containing the IKVAV sequence from the A chain of laminin mediates cell attachment, migration, and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Laminin-111-derived peptides and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promotion of angiogenesis by an artificial extracellular matrix protein containing the laminin-1-derived IKVAV sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Investigation of Cancer Cell Migration and Proliferation on Synthetic Extracellular Matrix Peptide Hydrogels [frontiersin.org]

- 7. Synthesis, Self-Assembly, and Cell Responses of Aromatic IKVAV Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Self-assembled IKVAV peptide nanofibers promote adherence of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of bioactive peptides derived from laminin-111 as prospective breast cancer-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. m.youtube.com [m.youtube.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential [PeerJ] [peerj.com]

The Laminin-Derived Peptide IKVAV: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the IKVAV Peptide: Mechanisms, Applications, and Methodologies

The pentapeptide Isoleucyl-Lysyl-Valyl-Alanyl-Valine (IKVAV) is a functionally significant sequence derived from the α1 chain of laminin, a major protein component of the basement membrane.[1][2] Since its identification, the IKVAV peptide has garnered considerable interest within the scientific community for its potent biological activities.[3][4] This technical guide provides a comprehensive overview of the IKVAV peptide, including its core biological functions, the signaling pathways it modulates, and detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and tissue engineering.

Core Biological Functions and Therapeutic Potential

The IKVAV peptide is a pleiotropic molecule that influences a variety of cellular behaviors, making it a compelling target for therapeutic development and a valuable tool in regenerative medicine. Its primary functions include:

-

Promotion of Neurite Outgrowth: IKVAV is widely recognized for its ability to stimulate the extension of neurites from neuronal cells.[2][5] This property is of particular interest for applications in neural tissue engineering and for developing therapies for neurodegenerative diseases and spinal cord injury.[1]

-

Enhancement of Cell Adhesion and Migration: The peptide facilitates the attachment and movement of various cell types, a crucial aspect of tissue development, wound healing, and unfortunately, cancer metastasis.[3][4][6]

-

Induction of Angiogenesis: IKVAV has been shown to promote the formation of new blood vessels, a process vital for tissue growth and repair.[7]

-

Modulation of Stem Cell Differentiation: The peptide can influence the differentiation of stem cells, particularly directing neural stem cells towards a neuronal lineage.[7]

-

Role in Tumor Biology: Beyond its regenerative potential, IKVAV has been implicated in cancer progression. It can enhance tumor growth, angiogenesis, and metastasis, highlighting the need for a nuanced understanding of its mechanisms in different biological contexts.[3]

Signaling Pathways and Molecular Mechanisms

The biological effects of the IKVAV peptide are mediated through its interaction with cell surface receptors, which in turn activates downstream intracellular signaling cascades. The primary signaling pathways implicated in IKVAV's mechanism of action are the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways.[8]

Activation of these pathways is initiated by the binding of IKVAV to integrin receptors on the cell surface.[9] This interaction triggers a cascade of phosphorylation events, leading to the activation of ERK and Akt. These kinases then phosphorylate a variety of downstream targets, ultimately leading to changes in gene expression and cellular behavior, such as increased cell proliferation and survival.[8]

Quantitative Data Summary

The effective concentration of the IKVAV peptide varies depending on the specific application and cell type. The following tables summarize quantitative data from various experimental studies.

Table 1: In Vitro IKVAV Concentrations and Observed Effects

| Cell Type | Assay | IKVAV Concentration | Observed Effect |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 3D Microtissue Formation | 0.5 mM - 1 mM | Increased microtissue diameter and cell viability.[10][11] |

| Human Mesenchymal Stem Cells (hMSCs) | Cell Viability (MTT Assay) | 10 µM - 500 µM | IC50 > 500 µM, indicating good biocompatibility.[3][12] |

| Human Mesenchymal Stem Cells (hMSCs) | Neuronal Differentiation | 1000 µM (1 mM) | Promotion of differentiation into neuron-like cells.[12] |

| Bone Marrow Mesenchymal Stem Cells (BMMSCs) | Proliferation | 0.004 mM - 2.5 mM | Dose-dependent increase in proliferation.[2] |

| PC12 Cells | Cell Adhesion | 0.58 µg/cm² - 15.6 µg/cm² | Dose-dependent increase in cell adherence.[4][13] |

| Human Neural Stem Cells (hNSCs) | Cell Migration in Hydrogel | 10 µM | Optimal concentration for cell migration.[14] |

| Raw 264.7 Macrophages | Modulation of Phenotype | 3 mM, 7 mM, 10 mM | Dose-dependent modulation of M1/M2 markers.[9] |

Table 2: In Vivo IKVAV Administration and Effects

| Animal Model | Application | IKVAV Concentration/Dose | Observed Effect |

| Mouse | Spinal Cord Injury | 0.5 mg/ml (10 µl application) | Improved functional recovery.[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of the IKVAV peptide.

Cell Adhesion Assay

This protocol outlines a standard method for quantifying the effect of IKVAV on cell attachment to a substrate.

Materials:

-

96-well tissue culture plates

-

IKVAV peptide solution (and control peptides)

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Cell suspension in serum-free medium

-

Crystal Violet staining solution (0.2% w/v in 20% v/v methanol)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS) solution

-

Microplate reader

Procedure:

-

Coat the wells of a 96-well plate with the IKVAV peptide solution (e.g., 1 µ g/well ) and control peptides (e.g., a scrambled IKVAV sequence).[15] Incubate overnight at 4°C.

-

Wash the wells with PBS.

-

Block non-specific binding by adding a 3% BSA solution to each well and incubating for 30 minutes at 37°C.[15]

-

Wash the wells with PBS containing 0.1% BSA.

-

Add the cell suspension to the wells (e.g., 5,000 cells/cm²) and incubate at 37°C for a defined period (e.g., 20-120 minutes).[16]

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the adherent cells with methanol (B129727) and stain with Crystal Violet solution for 10 minutes.[15]

-

Wash the wells with water to remove excess stain.

-

Solubilize the stain by adding 10% SDS solution to each well.

-

Measure the absorbance at 600 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Neurite Outgrowth Assay

This protocol describes a method to assess the neuritogenic potential of the IKVAV peptide.

Materials:

-

24-well or 48-well tissue culture plates

-

IKVAV peptide solution

-

Neuronal cells (e.g., PC12, primary neurons, or differentiated hNSCs)

-

Appropriate cell culture medium (e.g., neural differentiation medium)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope and image analysis software

Procedure:

-

Coat the wells of the culture plate with the IKVAV peptide solution at various concentrations.

-

Seed the neuronal cells in the coated wells at an appropriate density.

-

Culture the cells for a period of 2 to 7 days, allowing for neurite extension.[12]

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

-

Block non-specific antibody binding with a 5% BSA solution.

-

Incubate the cells with a primary antibody against a neuronal marker.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody and a nuclear stain.

-

Acquire images using a fluorescence microscope.

-

Quantify neurite outgrowth using image analysis software to measure parameters such as the average neurite length, the percentage of cells with neurites, and the number of neurites per cell.[17]

Western Blotting for Signaling Pathway Analysis

This protocol details the steps to investigate the activation of the MAPK/ERK and PI3K/Akt pathways in response to IKVAV treatment.

Materials:

-

Cell cultures treated with IKVAV for various time points

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated forms of ERK and Akt

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the IKVAV peptide at the desired concentration for different time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells and collect the protein extracts.[18]

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[18]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[19]

-

Incubate the membrane with primary antibodies against p-ERK, ERK, p-Akt, and Akt overnight at 4°C.[19]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Conclusion

The laminin-derived IKVAV peptide represents a powerful tool for researchers and a promising candidate for the development of novel therapeutics. Its multifaceted biological activities, from promoting neural regeneration to influencing angiogenesis, underscore its importance in cellular and developmental biology. A thorough understanding of its mechanisms of action, particularly the activation of the MAPK/ERK and PI3K/Akt signaling pathways, is crucial for harnessing its full potential. The experimental protocols provided in this guide offer a solid foundation for investigating the effects of IKVAV in various experimental settings. As research continues to unravel the complexities of IKVAV's interactions and functions, its applications in medicine and biotechnology are poised to expand significantly.

References

- 1. IKVAV-linked cell membrane-spanning peptide treatment induces neuronal reactivation following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Self-Assembly, and Cell Responses of Aromatic IKVAV Peptide Amphiphiles | MDPI [mdpi.com]

- 4. Self-assembled IKVAV peptide nanofibers promote adherence of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [scholarlyworks.adelphi.edu]

- 6. Enhancement of cell attachment and tissue integration by a IKVAV containing multi-domain peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protease-Sensitive, VEGF-Mimetic Peptide, and IKVAV Laminin-Derived Peptide Sequences within Elastin-Like Recombinamer Scaffolds Provide Spatiotemporally Synchronized Guidance of Angiogenesis and Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Self-Assembly, and Cell Responses of Aromatic IKVAV Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Self-assembled IKVAV peptide nanofibers promote adherence of PC12 cells | Semantic Scholar [semanticscholar.org]

- 14. Short Laminin Peptide for Improved Neural Stem Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SIKVAV, a Laminin α1-Derived Peptide, Interacts with Integrins and Increases Protease Activity of a Human Salivary Gland Adenoid Cystic Carcinoma Cell Line through the ERK 1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. CST | Cell Signaling Technology [cellsignal.com]

The Mechanism of Action of IKVAV Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The IKVAV (isoleucyl-lysyl-valyl-alanyl-valine) peptide is a bioactive sequence derived from the α1 chain of laminin, a major protein component of the basement membrane.[1][2] This pentapeptide has garnered significant interest in the fields of neuroscience, cancer biology, and regenerative medicine due to its profound effects on various cellular processes. It is known to promote cell adhesion, migration, proliferation, and differentiation, particularly of neuronal cells.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of the IKVAV peptide, detailing its interaction with cellular receptors, the subsequent downstream signaling cascades, and its functional consequences. The guide also includes a compilation of quantitative data, detailed experimental protocols for studying IKVAV's effects, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Integrin-Mediated Signaling

The primary mechanism of action of the IKVAV peptide involves its binding to specific cell surface receptors, primarily integrins.[2][4] Integrins are a family of transmembrane heterodimeric proteins that mediate cell-matrix and cell-cell interactions. The IKVAV sequence has been shown to interact with several integrin subtypes, including α3β1, α4β1, and α6β1.[4][5] This interaction is a critical initiating event that triggers a cascade of intracellular signaling events, leading to the diverse biological activities of the peptide.

Upon binding to integrins, the IKVAV peptide induces a conformational change in the integrin receptor, leading to its activation and clustering. This, in turn, initiates downstream signaling through the recruitment and activation of various intracellular signaling molecules. Two major signaling pathways have been identified as key mediators of IKVAV's effects: the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[3][6][7]

Activation of these pathways ultimately leads to changes in gene expression and cellular behavior, including enhanced cell survival, proliferation, differentiation, and migration.

Data Presentation: Quantitative Effects of IKVAV Peptide

The biological effects of the IKVAV peptide are often dose-dependent and time-dependent. The following tables summarize quantitative data from various studies, illustrating the impact of IKVAV on key cellular responses.

Table 1: Dose-Dependent Effect of IKVAV on Neurite Outgrowth

| IKVAV Concentration | Average Neurite Length (μm) | Percentage of Cells with Neurites (%) | Cell Type | Reference |

| 125 µM | ~25 | ~20% | Murine Embryonic Stem Cells | [3] |

| 270 µM | ~30 | ~25% | Murine Embryonic Stem Cells | [3] |

| 420 µM | ~35 | ~30% | Murine Embryonic Stem Cells | [3] |

| 570 µM | ~38 | ~35% | Murine Embryonic Stem Cells | [3] |

| 740 µM | ~32 | ~30% | Murine Embryonic Stem Cells | [3] |

| 920 µM | ~28 | ~25% | Murine Embryonic Stem Cells | [3] |

Table 2: Time-Dependent Effect of IKVAV on Cell Migration

| Time (hours) | Migration Distance (µm) from Neurospheres | Cell Type | Reference |

| 24 | ~50 | Human Neural Stem Cells | [7] |

| 48 | ~100 | Human Neural Stem Cells | [7] |

| 72 | ~150 | Human Neural Stem Cells | [7] |

Table 3: Effect of IKVAV on Schwann Cell Proliferation

| Peptide | Average Doubling Time (hours) | Cell Type | Reference |

| IKVAV | 49 ± 3 | Schwann Cells | [6][8] |

| YIGSR | 56 ± 2 | Schwann Cells | [6][8] |

| RGD | 46 ± 2 | Schwann Cells | [6][8] |

| Control | 56 ± 5 | Schwann Cells | [6][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of the IKVAV peptide.

Protocol 1: Neurite Outgrowth Assay

This protocol is adapted from studies investigating the effect of IKVAV on neuronal differentiation.[3][9]

1. Materials:

- Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons.

- Cell culture medium appropriate for the chosen cell type.

- IKVAV peptide solution of desired concentrations.

- Control peptide (scrambled IKVAV sequence).

- Poly-L-lysine or other appropriate coating substrate.

- 24-well culture plates.

- Fixation solution (e.g., 4% paraformaldehyde in PBS).

- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

- Blocking solution (e.g., 5% goat serum in PBS).

- Primary antibody against a neuronal marker (e.g., β-III tubulin).

- Fluorescently labeled secondary antibody.

- DAPI for nuclear staining.

- Fluorescence microscope with image analysis software.

2. Procedure:

- Coat the wells of a 24-well plate with poly-L-lysine or other desired substrate.

- Seed the neuronal cells at an appropriate density and allow them to attach overnight.

- Replace the medium with fresh medium containing different concentrations of IKVAV peptide or the control peptide.

- Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

- Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

- Wash the cells three times with PBS.

- Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

- Wash the cells three times with PBS.

- Block non-specific binding with 5% goat serum for 1 hour.

- Incubate with the primary antibody against β-III tubulin overnight at 4°C.

- Wash the cells three times with PBS.

- Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

- Wash the cells three times with PBS.

- Counterstain with DAPI for 5-10 minutes.

- Wash the cells twice with PBS.

- Acquire images using a fluorescence microscope.

- Quantify neurite length and the percentage of cells with neurites using image analysis software.

Protocol 2: Western Blot Analysis of ERK and Akt Phosphorylation

This protocol is based on studies investigating the signaling pathways activated by IKVAV.[6][7]

1. Materials:

- Cells of interest (e.g., bone marrow mesenchymal stem cells).

- Cell culture medium.

- IKVAV peptide solution.

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

- BCA protein assay kit.

- SDS-PAGE gels and running buffer.

- Transfer buffer and nitrocellulose or PVDF membranes.

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

- Primary antibodies against total ERK, phospho-ERK, total Akt, and phospho-Akt.

- HRP-conjugated secondary antibody.

- Chemiluminescent substrate.

- Imaging system for chemiluminescence detection.

2. Procedure:

- Culture cells to the desired confluency.

- Treat the cells with IKVAV peptide for the desired time points.

- Lyse the cells with lysis buffer on ice.

- Centrifuge the lysates to pellet cell debris and collect the supernatant.

- Determine the protein concentration of each lysate using the BCA assay.

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

- Separate the proteins by SDS-PAGE.

- Transfer the proteins to a nitrocellulose or PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against total and phosphorylated ERK and Akt overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

- Add the chemiluminescent substrate and detect the signal using an imaging system.

- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Solid-Phase Integrin-Peptide Binding Assay

This is a general protocol that can be adapted for quantifying the binding of IKVAV to specific integrins.[10]

1. Materials:

- High-binding 96-well microplate.

- Purified IKVAV peptide.

- Purified recombinant integrin protein (e.g., α3β1, α4β1, α6β1).

- Biotinylated IKVAV peptide (for detection).

- Blocking buffer (e.g., 1% BSA in PBS).

- Wash buffer (e.g., PBS with 0.05% Tween-20).

- Streptavidin-HRP conjugate.

- TMB substrate.

- Stop solution (e.g., 2N H2SO4).

- Plate reader.

2. Procedure:

- Coat the wells of the 96-well plate with the purified integrin protein overnight at 4°C.

- Wash the wells three times with wash buffer.

- Block the wells with blocking buffer for 1-2 hours at room temperature.

- Wash the wells three times with wash buffer.

- Add serial dilutions of the unlabeled IKVAV peptide (as a competitor) to the wells.

- Add a constant concentration of biotinylated IKVAV peptide to all wells.

- Incubate for 1-2 hours at room temperature to allow for competitive binding.

- Wash the wells three times with wash buffer.

- Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

- Wash the wells five times with wash buffer.

- Add TMB substrate and incubate until a color change is observed.

- Stop the reaction with the stop solution.

- Read the absorbance at 450 nm using a plate reader.

- Plot the absorbance versus the concentration of the unlabeled IKVAV peptide to determine the IC50 value, which can be used to calculate the binding affinity (Kd).

Mandatory Visualization

Signaling Pathway Diagram

Caption: IKVAV peptide signaling cascade.

Experimental Workflow: Neurite Outgrowth Assay

Caption: Workflow for a neurite outgrowth assay.

Logical Relationship: IKVAV's Multifaceted Effects

Caption: Biological outcomes of IKVAV signaling.

References

- 1. Controlling Neuronal Cell Growth through Composite Laminin Supramolecular Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A peptide affinity column for the identification of integrin alpha IIb-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Laminin Derived Peptides IKVAV and LRE Tethered to Hyaluronic Acid on hiPSC Derived Neural Stem Cell Morphology, Attachment and Neurite Extension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]

H-Ile-Lys-Val-Ala-Val-OH (IKVAV) Signaling Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals